![molecular formula C7H13N5O3 B030441 N-(2,2-Dimethoxyethyl)ammeline CAS No. 67410-53-1](/img/structure/B30441.png)
N-(2,2-Dimethoxyethyl)ammeline
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Description
N-(2,2-Dimethoxyethyl)ammeline is a biochemical used for proteomics research . It has a molecular formula of C7H13N5O3 and a molecular weight of 215.21 .
Synthesis Analysis
The synthesis of N-(2,2-Dimethoxyethyl)ammeline can be achieved from 2-chloro-4-amino-1,3,5-triazine-6(5H)-one and 2,2-Dimethoxyethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2,2-Dimethoxyethyl)ammeline, such as its density, melting point, boiling point, etc., are not explicitly provided in the search results .Relevant Papers One relevant paper found discusses the syntheses of poly[N-(2,2 dimethoxyethyl)-N-methyl acrylamide] for the immobilization of oligonucleotides . This paper could provide further insights into the applications of N-(2,2-Dimethoxyethyl)ammeline.
Scientific Research Applications
Proteomics Research
N-(2,2-Dimethoxyethyl)ammeline: is utilized in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound can be used for the modification of proteins or peptides to enhance their detection and analysis, which is crucial for understanding biological processes and disease mechanisms.
Biochemical Synthesis
The compound serves as a building block in the synthesis of more complex biochemicals. Its structure allows for the introduction of dimethoxyethyl groups into larger molecules, which can be beneficial for increasing solubility or altering the reactivity of biochemicals used in various research applications .
Immobilization of Oligonucleotides
N-(2,2-Dimethoxyethyl)ammeline: has been used in the immobilization of oligonucleotides . This application is significant in the development of DNA microarrays and biosensors, where stable attachment of nucleic acids to a solid support is required for the detection and quantification of genetic material.
Polymer Chemistry
The compound finds application in polymer chemistry, particularly in the synthesis of polyacrylamides. These polymers have a wide range of uses, from water treatment to gel electrophoresis in molecular biology, due to their ability to form hydrogels .
properties
IUPAC Name |
6-amino-4-(2,2-dimethoxyethylamino)-1H-1,3,5-triazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O3/c1-14-4(15-2)3-9-6-10-5(8)11-7(13)12-6/h4H,3H2,1-2H3,(H4,8,9,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYFMPGUKUIEHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC(=O)NC(=N1)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604767 |
Source
|
Record name | 4-Amino-6-[(2,2-dimethoxyethyl)amino]-1,3,5-triazin-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-Dimethoxyethyl)ammeline | |
CAS RN |
67410-53-1 |
Source
|
Record name | 4-Amino-6-[(2,2-dimethoxyethyl)amino]-1,3,5-triazin-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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